(R)-1-(2-Methoxyphenyl)ethanamine

Catalog No.
S777429
CAS No.
68285-23-4
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(2-Methoxyphenyl)ethanamine

CAS Number

68285-23-4

Product Name

(R)-1-(2-Methoxyphenyl)ethanamine

IUPAC Name

(1R)-1-(2-methoxyphenyl)ethanamine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1

InChI Key

VENQOHAPVLVQKV-SSDOTTSWSA-N

SMILES

CC(C1=CC=CC=C1OC)N

Canonical SMILES

CC(C1=CC=CC=C1OC)N

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)N

Potential Applications:

  • Neuroscience research: (R)-1-(2-Methoxyphenyl)ethanamine exhibits structural similarity to the psychostimulant methamphetamine. Studies suggest it may interact with the dopamine and norepinephrine systems in the brain, potentially influencing aspects of learning, memory, and reward processing. However, further research is needed to fully understand its mechanisms and potential therapeutic applications [].
  • Drug discovery and development: Due to its structural similarity to known stimulants, (R)-1-(2-Methoxyphenyl)ethanamine may serve as a lead compound for the development of novel drugs targeting specific neurotransmitter systems. However, careful evaluation and pre-clinical studies are crucial to assess its safety and efficacy before any potential clinical applications.
  • As a chiral building block: (R)-1-(2-Methoxyphenyl)ethanamine possesses a chiral center, making it a valuable building block for the synthesis of other chiral molecules with potential applications in drug discovery and material science [].

(R)-1-(2-Methoxyphenyl)ethanamine is a chiral amine characterized by the presence of a methoxy group attached to a phenyl ring. Its chemical structure can be represented as follows:

  • Molecular Formula: C9H13NO
  • CAS Number: 68285-23-4
  • IUPAC Name: (R)-1-(2-Methoxyphenyl)ethanamine

This compound is notable for its potential applications in pharmaceuticals, particularly as a precursor for various drug formulations.

Typical of amines:

  • Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The amine can be acylated to form amides, enhancing its reactivity and solubility.
  • Protection/Deprotection: The amino group can be protected using various protecting groups during multi-step synthesis processes .

Research indicates that (R)-1-(2-Methoxyphenyl)ethanamine exhibits various biological activities. It has been studied for its potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions suggest possible applications in treating conditions such as depression and anxiety disorders. Additionally, some studies have indicated that this compound may have affinity for certain receptors, which could be relevant in the development of new therapeutic agents .

Several synthesis methods have been developed for (R)-1-(2-Methoxyphenyl)ethanamine:

  • Direct Amination: This involves the reaction of 2-methoxyacetophenone with an appropriate amine under acidic conditions.
  • Chiral Resolution: Enantiomeric separation techniques can be employed to isolate the (R)-enantiomer from racemic mixtures.
  • Reduction Reactions: Starting from ketones or imines, selective reductions can yield the desired amine .

The primary applications of (R)-1-(2-Methoxyphenyl)ethanamine are found in pharmaceutical research and development:

  • Drug Development: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Research Tool: Used in studies exploring receptor interactions and pharmacodynamics.

Interaction studies have focused on the binding affinities of (R)-1-(2-Methoxyphenyl)ethanamine to various receptors:

  • Serotonin Receptors: Preliminary studies suggest that this compound may act as a partial agonist at certain serotonin receptor subtypes.
  • Adrenergic Receptors: Investigations into its affinity for adrenergic receptors indicate potential effects on cardiovascular systems .

(R)-1-(2-Methoxyphenyl)ethanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Differences
(R)-1-(4-Methoxyphenyl)ethanamineMethoxy group at para positionDifferent substitution pattern on phenyl ring
1-(2-Hydroxyphenyl)ethanamineHydroxy instead of methoxy groupHydroxyl group may alter solubility and reactivity
1-(3-Methoxyphenyl)ethanamineMethoxy group at meta positionPositioning affects sterics and electronic properties

The unique positioning of the methoxy group in (R)-1-(2-Methoxyphenyl)ethanamine influences its biological activity and receptor interactions compared to these similar compounds.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (90.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

(R)-1-(2-Methoxyphenyl)ethylamine

Dates

Last modified: 08-15-2023

Explore Compound Types